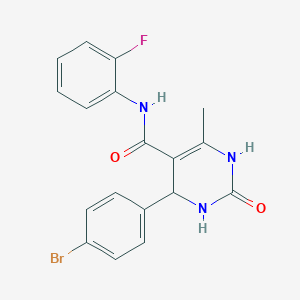

4-(4-bromophenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

説明

This compound belongs to the tetrahydropyrimidine class, characterized by a six-membered ring with two nitrogen atoms and diverse substituents that modulate its physicochemical and biological properties. The core structure includes a 4-bromophenyl group at position 4, a 2-fluorophenyl carboxamide at position 5, a methyl group at position 6, and a 2-oxo moiety.

特性

IUPAC Name |

4-(4-bromophenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrFN3O2/c1-10-15(17(24)22-14-5-3-2-4-13(14)20)16(23-18(25)21-10)11-6-8-12(19)9-7-11/h2-9,16H,1H3,(H,22,24)(H2,21,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBQBMEKIQIRGKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)Br)C(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydropyrimidine core through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The specific steps are as follows:

-

Biginelli Reaction

Reactants: Aldehyde (e.g., 4-bromobenzaldehyde), β-keto ester (e.g., ethyl acetoacetate), and urea.

Conditions: Acidic catalyst (e.g., hydrochloric acid), reflux in ethanol.

Product: 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid.

-

Amidation

Reactants: 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid and 2-fluoroaniline.

Conditions: Coupling agents (e.g., EDCI, HOBt), base (e.g., triethylamine), solvent (e.g., dichloromethane).

Product: 4-(4-bromophenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the Biginelli reaction and automated systems for the amidation step.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the tetrahydropyrimidine ring, leading to the formation of a carboxylic acid derivative.

Reduction: Reduction of the carbonyl group in the tetrahydropyrimidine ring can yield the corresponding alcohol.

Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide) and a polar aprotic solvent (e.g., DMF).

Major Products

Oxidation: 4-(4-bromophenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid.

Reduction: 4-(4-bromophenyl)-N-(2-fluorophenyl)-6-methyl-2-hydroxy-1,2,3,4-tetrahydropyrimidine-5-carboxamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it useful in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound may exhibit interesting bioactivities, such as antimicrobial, antiviral, or anticancer properties. Studies could focus on its interactions with biological macromolecules and its potential as a lead compound in drug discovery.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structural features suggest it might interact with specific biological targets, making it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals, agrochemicals, or as an intermediate in the production of advanced materials.

作用機序

The mechanism of action of 4-(4-bromophenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide would depend on its specific application. Generally, it may interact with enzymes or receptors, modulating their activity. For instance, if used as a drug, it might inhibit a particular enzyme by binding to its active site, thereby blocking its function.

類似化合物との比較

Comparison with Similar Compounds

Structural Features

- Core Modifications: Oxo vs. Thioxo Groups: Replacement of the 2-oxo group with a thioxo (e.g., compounds 9a–9c in ) increases melting points (248–283°C vs. ~186°C for oxo derivatives), likely due to enhanced hydrogen bonding and molecular packing .

Carboxamide Variations :

Physical Properties

- Melting Points :

- Spectroscopic Data :

生物活性

The compound 4-(4-bromophenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS Number: 893680-50-7) is a member of the tetrahydropyrimidine carboxamide class and has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the condensation of substituted aryl aldehydes with urea derivatives under reflux conditions. The process yields various derivatives that can be screened for biological activity. For instance, one study synthesized a series of N-(4-fluorophenyl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxamides and evaluated their inhibitory effects on HIV integrase .

Antiviral Activity

Research has focused on the antiviral properties of tetrahydropyrimidine derivatives. Specifically, compounds in this class have been evaluated for their ability to inhibit HIV-1 integrase. A notable derivative exhibited an IC50 value of 0.65 µM , indicating significant activity against the strand transfer reaction of the enzyme. However, these compounds did not demonstrate effective inhibition of HIV-1 and HIV-2 in cell culture assays below cytotoxic concentrations, suggesting limitations in their therapeutic application against HIV .

The biological activity of 4-(4-bromophenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide appears to involve multiple mechanisms:

- HIV Integrase Inhibition : The compound inhibits the strand transfer reaction necessary for viral DNA integration into host DNA.

- Topoisomerase II Inhibition : Similar compounds have been reported to inhibit topoisomerase II activity, leading to disruption in DNA replication and cellular proliferation.

- Cytotoxicity : While some derivatives show low cytotoxicity at effective concentrations, further studies are needed to evaluate the safety profile and therapeutic index of this compound.

Case Studies

A case study involving the synthesis and evaluation of various tetrahydropyrimidine derivatives demonstrated that while many compounds showed promising antiviral activity against HIV integrase, they were not effective in cellular models at non-toxic concentrations . Furthermore, research into related compounds indicated potential anticancer effects through inhibition of critical enzymes involved in DNA processing .

Data Summary

| Compound Name | IC50 (µM) | Target | Activity |

|---|---|---|---|

| 4-(4-bromophenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | 0.65 | HIV Integrase | Moderate |

| Various Tetrahydropyrimidines | Varies | Topoisomerase II | Potential Anticancer |

Q & A

Basic Research Questions

Q. How can the synthesis of this tetrahydropyrimidine derivative be optimized for higher yield and purity?

- Methodology : The compound can be synthesized via a modified Biginelli reaction. Key steps include:

- Condensation of substituted benzaldehyde (e.g., 4-bromobenzaldehyde) with ethyl acetoacetate using urea/thiourea derivatives under acidic conditions (HCl or acetic acid) .

- Cyclization under microwave irradiation or reflux to enhance reaction efficiency.

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the tetrahydropyrimidine core.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., bromophenyl and fluorophenyl groups) and hydrogen bonding patterns.

- X-ray Crystallography : Resolves dihedral angles between aromatic rings and the pyrimidine core, critical for understanding conformational stability .

- FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups.

- Data Interpretation : Compare experimental results with computational predictions (e.g., DFT calculations) to validate structural assignments .

Q. How can researchers screen this compound for preliminary biological activity?

- Methodology :

- In Vitro Assays : Test against kinase enzymes (e.g., EGFR, VEGFR) due to structural similarity to known kinase inhibitors .

- Antimicrobial Screening : Use microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .

Advanced Research Questions

Q. What strategies address conflicting data in structure-activity relationship (SAR) studies?

- Methodology :

- Comparative SAR Analysis : Synthesize analogs (e.g., replacing bromophenyl with chlorophenyl or methoxyphenyl) to isolate electronic/steric effects .

- Molecular Dynamics Simulations : Model interactions with biological targets (e.g., ATP-binding pockets) to reconcile discrepancies between in vitro and computational data .

- Meta-Analysis : Cross-reference published data on structurally related tetrahydropyrimidines (e.g., benzoxazole-pyrimidine hybrids) to identify trends .

Q. How does the bromophenyl substituent influence metabolic stability in vivo?

- Methodology :

- Microsomal Stability Assay : Incubate the compound with liver microsomes (human/rat) to measure CYP450-mediated degradation .

- Metabolite Identification : LC-MS/MS to detect hydroxylation or dehalogenation products .

- Pharmacokinetic Profiling : Administer radiolabeled compound in animal models to track bioavailability and half-life .

Q. What computational approaches predict binding affinity to therapeutic targets?

- Methodology :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs .

- Free Energy Perturbation (FEP) : Quantify energy changes upon substituent modification (e.g., fluorophenyl vs. chlorophenyl) .

- QSAR Modeling : Train models on datasets of pyrimidine derivatives to predict IC₅₀ values .

Key Research Challenges

- Synthetic Scalability : Multi-step reactions require precise stoichiometry to avoid byproducts (e.g., thiourea adducts) .

- Biological Selectivity : Fluorophenyl and bromophenyl groups may exhibit off-target effects in kinase assays .

- Crystallization Difficulty : Low solubility in polar solvents complicates X-ray analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。